molecular formula C14H26O2 B14676840 1-(1-Hydroxycycloheptyl)cycloheptan-1-ol CAS No. 27956-09-8

1-(1-Hydroxycycloheptyl)cycloheptan-1-ol

Cat. No.: B14676840
CAS No.: 27956-09-8
M. Wt: 226.35 g/mol
InChI Key: JKWYXYUBKHPVFR-UHFFFAOYSA-N
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Description

1-(1-Hydroxycycloheptyl)cycloheptan-1-ol is a unique organic compound characterized by its two cycloheptane rings, each bearing a hydroxyl group. This compound falls under the category of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The presence of hydroxyl groups classifies it as an alcohol, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxycycloheptyl)cycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cycloheptanone with a suitable reducing agent to form the desired alcohol. The reaction conditions often require a catalyst and a specific temperature range to ensure the formation of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using advanced catalytic systems. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxycycloheptyl)cycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cycloheptane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed:

    Oxidation: Cycloheptanone, cycloheptanoic acid.

    Reduction: Cycloheptane derivatives.

    Substitution: Halogenated or aminated cycloheptane compounds.

Scientific Research Applications

1-(1-Hydroxycycloheptyl)cycloheptan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxycycloheptyl)cycloheptan-1-ol involves its interaction with specific molecular targets. The hydroxyl groups enable hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The compound’s unique structure allows it to modulate cellular functions and exhibit potential biological activity.

Comparison with Similar Compounds

    1-(1-Hydroxypropyl)cycloheptan-1-ol: Shares a similar cycloheptane structure but with different substituents.

    1-({[(1-Hydroxycycloheptyl)methyl]amino}methyl)cycloheptan-1-ol: Contains additional functional groups, leading to varied chemical properties.

Properties

CAS No.

27956-09-8

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

1-(1-hydroxycycloheptyl)cycloheptan-1-ol

InChI

InChI=1S/C14H26O2/c15-13(9-5-1-2-6-10-13)14(16)11-7-3-4-8-12-14/h15-16H,1-12H2

InChI Key

JKWYXYUBKHPVFR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C2(CCCCCC2)O)O

Origin of Product

United States

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